Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a pyrrolidine ring attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate typically involves the reaction of 2-methyl-6-chloronicotinic acid with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the pyrrolidine ring.
Scientific Research Applications
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(pyrrolidin-1-yl)nicotinate
- Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate
- Methyl 2-chloro-6-(pyrrolidin-1-yl)nicotinate
Uniqueness
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and industrial applications.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 2-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-9-10(12(15)16-2)5-6-11(13-9)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
GCNHNCVLHRJXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.